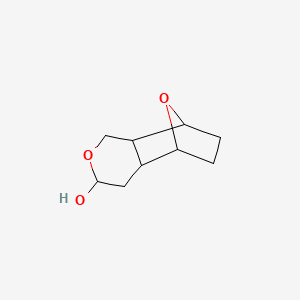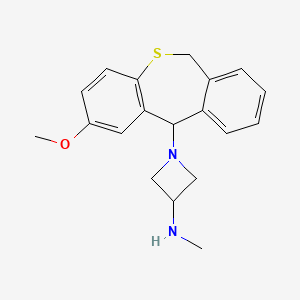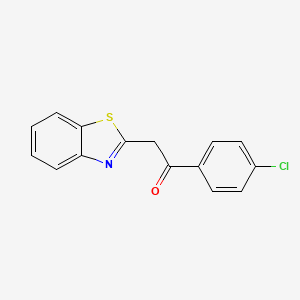
2,2-Dimethyl-1,5,2-oxathiasilepan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1,5,2-oxathiasilepan-7-one is an organosilicon compound with the molecular formula C₆H₁₂O₂SSi It is a heterocyclic compound containing silicon, sulfur, and oxygen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,5,2-oxathiasilepan-7-one typically involves the reaction of silacyclohexane derivatives with sulfur-containing reagents. One common method includes the cyclization of 2,2-dimethyl-1,5,2-oxathiasilepane with sulfur monochloride (S₂Cl₂) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethyl-1,5,2-oxathiasilepan-7-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of silacyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon or sulfur atoms, using reagents like alkyl halides or amines, to produce various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, amines
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Silacyclohexane derivatives
Substitution: Substituted this compound derivatives
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1,5,2-oxathiasilepan-7-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-1,5,2-oxathiasilepan-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of silicon and sulfur atoms within the ring can influence the compound’s reactivity and binding affinity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2,2-Dimethyl-1-oxa-2-sila-5-thiacycloheptanone-7
- 1-Oxa-5-thia-2-silacycloheptan-7-one,2,2-dimethyl
- 6,6-Dimethyl-3-thia-6-sila-6-hexanolide
Comparison: 2,2-Dimethyl-1,5,2-oxathiasilepan-7-one is unique due to its specific ring structure and the presence of both silicon and sulfur atoms This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds
Eigenschaften
CAS-Nummer |
66886-62-2 |
|---|---|
Molekularformel |
C6H12O2SSi |
Molekulargewicht |
176.31 g/mol |
IUPAC-Name |
2,2-dimethyl-1,5,2-oxathiasilepan-7-one |
InChI |
InChI=1S/C6H12O2SSi/c1-10(2)4-3-9-5-6(7)8-10/h3-5H2,1-2H3 |
InChI-Schlüssel |
IVNVABAXODTUNU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CCSCC(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



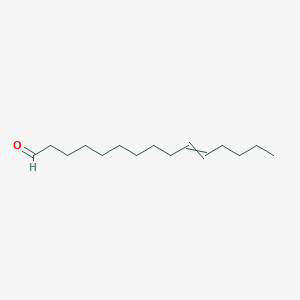
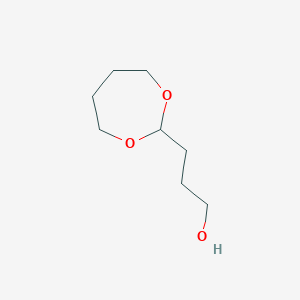
![2-amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B14458665.png)

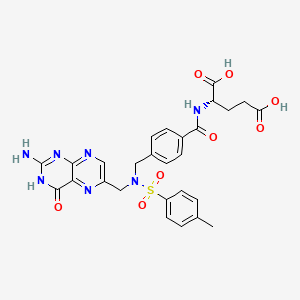
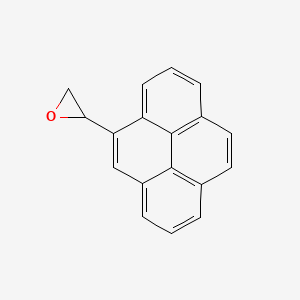
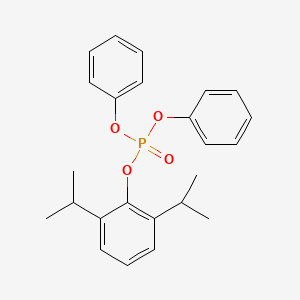

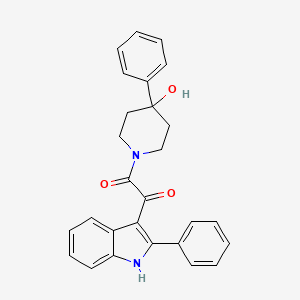
![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)
